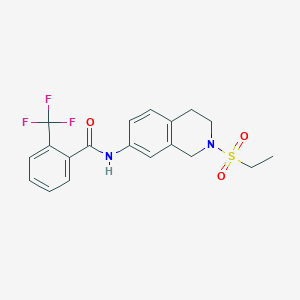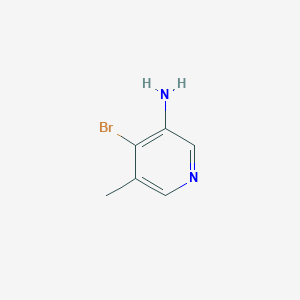
3-Amino-4-bromo-5-méthylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-methylpyridin-3-amine is a pyridine derivative with a bromine atom at the 4th position, an amino group at the 3rd position, and a methyl group at the 5th position. Pyridine derivatives are widely distributed in nature and are found in many plant components such as alkaloids. These compounds serve as the foundation for producing many important chemicals and are essential raw materials in the production of pharmaceuticals, agrochemicals, dyes, surfactants, rubber additives, feed additives, food additives, and adhesives .
Applications De Recherche Scientifique
4-Bromo-5-methylpyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex pyridine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-AIDS drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
Target of Action
3-Amino-4-bromo-5-methylpyridine is a chemical compound that is often used in the field of organic synthesis It’s known that similar compounds are used in the synthesis of p38α mitogen-activated protein kinase inhibitors , which suggests that this compound might also target similar proteins or enzymes.
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, participating in carbon–carbon bond-forming reactions . The compound interacts with its targets through oxidative addition and transmetalation processes .
Biochemical Pathways
It’s known that similar compounds are involved in the suzuki–miyaura cross-coupling reactions , which are key biochemical pathways in organic synthesis. These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .
Result of Action
It’s known that similar compounds are used in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors can modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .
Action Environment
The action of 3-Amino-4-bromo-5-methylpyridine can be influenced by various environmental factors. For instance, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability . Moreover, it’s known that the Suzuki–Miyaura cross-coupling reactions, in which similar compounds participate, require mild and functional group tolerant reaction conditions .
Analyse Biochimique
Biochemical Properties
It is known that pyridine derivatives can participate in various biochemical reactions due to their ability to act as both a base and a nucleophile
Cellular Effects
It is known that pyridine derivatives can influence cell function by interacting with various cellular pathways
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyridine derivatives can exhibit changes in their effects over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, with potential threshold effects observed at low doses and toxic or adverse effects observed at high doses .
Metabolic Pathways
It is known that pyridine derivatives can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including interaction with transporters or binding proteins .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-Bromo-5-methylpyridin-3-amine involves the bromination of 3-amino-4-methylpyridine. The process includes the following steps :
Stage 1: Reacting 3-amino-4-methylpyridine with hydrogen bromide and bromine at -5°C.
Stage 2: Treating the product with sodium nitrite in water at 0°C.
Stage 3: Neutralizing the mixture with sodium hydroxide in water at 0-20°C, maintaining a pH of 9 for 0.5 hours.
Industrial Production Methods
The industrial production of 4-Bromo-5-methylpyridin-3-amine can be achieved through a one-step reaction using 4-methylpyridine-3-boronic acid as a raw material. An inorganic amide is used as an ammonia source, and the reaction is catalyzed by a metal oxide . This method is efficient and overcomes the disadvantages of traditional routes, such as long reaction times, low yields, and severe reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different groups through reactions such as the Suzuki cross-coupling reaction.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Suzuki Cross-Coupling Reaction: This reaction involves the use of palladium catalysts and arylboronic acids to substitute the bromine atom with various aryl groups.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Substitution Products: Various aryl-substituted pyridine derivatives can be formed through the Suzuki cross-coupling reaction.
Oxidation and Reduction Products: Depending on the reagents used, the amino group can be converted to different functional groups such as nitro or hydroxyl groups.
Comparaison Avec Des Composés Similaires
4-Bromo-5-methylpyridin-3-amine can be compared with other similar compounds, such as:
3-Amino-4-methylpyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-2-methylpyridin-3-amine: Similar structure but with different substitution patterns, leading to different reactivity and applications.
2-Amino-3-bromo-6-methylpyridine: Another pyridine derivative with different substitution positions, affecting its chemical properties and uses.
The uniqueness of 4-Bromo-5-methylpyridin-3-amine lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses and applications.
Propriétés
IUPAC Name |
4-bromo-5-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-9-3-5(8)6(4)7/h2-3H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRSQDGLNLJYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806996-46-2 |
Source


|
| Record name | 4-bromo-5-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
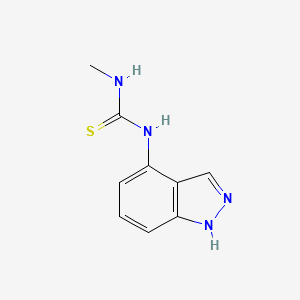
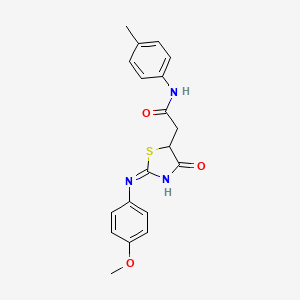
![4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2428567.png)
![4-(N,N-diethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2428568.png)
![ETHYL 1-{[(4-FLUORO-3-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE](/img/structure/B2428570.png)
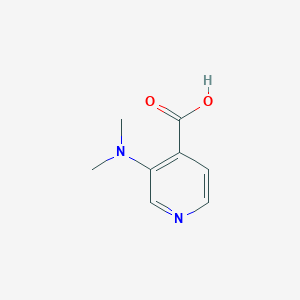
![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2428573.png)
![N'-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2428575.png)
![methyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2428576.png)

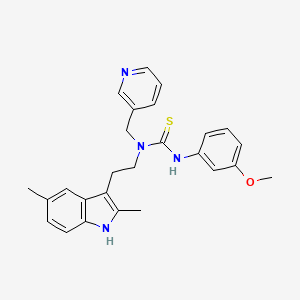
![1,1-Dioxo-2-[[(2R)-pyrrolidin-2-yl]methyl]-1,2-thiazolidine-5-carboxylic acid;hydrochloride](/img/structure/B2428582.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2428583.png)
